2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-20-13-12(18-19-20)14(16-9-15-13)22-8-11(21)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTRWFSQBKTITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-3-Ethyl-1H-Pyrazole-4-Carbonitrile
The core structure is synthesized via cyclocondensation of 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile (1) with formic acid under reflux (Scheme 1):
$$
\text{(1) } \ce{C6H7N3} + \ce{HCOOH} \xrightarrow{\Delta} \text{3-Ethyl-3H-triazolo[4,5-d]pyrimidin-4(5H)-one (2)}
$$
Conditions : Formic acid (excess), 100°C, 6 hours.
Yield : 78–82% (reported for analogous structures).
Chlorination at C7
Phosphorus oxychloride (POCl₃) converts the C7 hydroxyl group of (2) to a chloro derivative (3):
$$
\text{(2) } \ce{C7H7N5O} + \ce{POCl3} \xrightarrow{\Delta} \text{7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine (3)} + \ce{H3PO4}
$$
Optimized Conditions : POCl₃ (5 equiv), 110°C, 4 hours.
Yield : 89–93%.
Synthesis of the N-Phenylacetamide Side Chain
Preparation of 2-Chloro-N-Phenylacetamide
2-Chloroacetic acid is coupled with aniline using EDCl/HOBt in dichloromethane:
$$
\ce{ClCH2COOH} + \ce{PhNH2} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{2-Chloro-N-phenylacetamide (5)} + \ce{H2O}
$$
Conditions : Room temperature, 12 hours.
Yield : 88%.
Final Coupling: Formation of the Thioacetamide Linkage
Intermediate (4) reacts with (5) in the presence of potassium carbonate (K₂CO₃):
$$
\text{(4) } \ce{C7H7N5S} + \text{(5) } \ce{C8H7ClNO} \xrightarrow{\text{K2CO3, DMF}} \text{Target Compound} + \ce{KCl} + \ce{H2O}
$$
Optimized Protocol :
Analytical Characterization Data
Spectral Validation
- ¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, triazolo-H), 7.98 (d, 2H, J = 7.8 Hz, Ph-H), 7.62 (t, 2H, J = 7.2 Hz, Ph-H), 7.34 (t, 1H, Ph-H), 4.32 (s, 2H, CH₂), 4.11 (q, 2H, J = 7.0 Hz, CH₂CH₃), 2.69 (s, 3H, SCH₃), 1.39 (t, 3H, J = 7.0 Hz, CH₂CH₃).
- IR (KBr) : 3275 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1562 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z calc. for C₁₅H₁₆N₆OS [M+H]⁺: 345.1089; found: 345.1093.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| POCl₃ Chlorination | C7 functionalization | 93 | 99 | 4 |
| Thiourea Thiolation | SH introduction | 76 | 95 | 8 |
| K₂CO₃ Coupling | Acetamide formation | 72 | 98 | 6 |
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at N1 vs. N3 of the triazolo ring necessitate strict temperature control.
- Solvent Effects : DMF outperforms THF in coupling steps due to better solubility of intermediates.
- Scale-Up Limitations : POCl₃ handling requires specialized equipment, suggesting alternative chlorinating agents (e.g., TMSCl).
Chemical Reactions Analysis
Types of Reactions
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity :
- The 7-position sulfur-linked groups (e.g., acetamide in the target compound vs. benzoxazolylthio in VAS2870) significantly influence target specificity. For example, VAS2870’s benzoxazolylthio group contributes to NADPH oxidase inhibition but also causes off-target thiol alkylation .
- The 3-position ethyl group in the target compound may enhance metabolic stability compared to bulkier benzyl groups (e.g., in 7d and VAS2870), which could improve pharmacokinetics .
Biological Activity: Ticagrelor’s cyclopropylamino and propylthio groups at the 7-position enable potent P2Y12 receptor antagonism, a feature absent in simpler triazolopyrimidines . Compounds like 9e () with morpholinomethyl substituents exhibit dual EZH2/HDAC inhibitory activity, suggesting that nitrogen-containing side chains enhance epigenetic modulation .
Key Observations:
- Microwave-assisted synthesis (e.g., for 9e) improves yields (up to 89.9%) compared to conventional methods .
- Chloro intermediates (e.g., 3-benzyl-7-chloro-triazolopyrimidine in ) are pivotal for introducing diverse thio-linked substituents via nucleophilic substitution .
Physicochemical Properties
Biological Activity
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of various enzymes and its anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This compound features a triazolo-pyrimidine core linked to a phenylacetamide moiety through a thioether linkage. The presence of the triazole ring is significant for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. A structure-activity relationship (SAR) analysis indicated that modifications to the triazole and phenyl rings can significantly enhance anticancer activity. For instance:
- In vitro studies demonstrated that compounds with specific substituents on the phenyl ring exhibited potent cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer) with IC50 values ranging from 0.275 µM to 1.18 µM, outperforming standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on serine proteases and other enzymes. For example:
| Compound | Target Enzyme | IC50 (mg) |
|---|---|---|
| 2-(4-Chlorophenyl)-N-(3-(3-ethyltriazolo))acetamide | Serine Protease | 0.015 ± 0.25 |
| 2-(Phenyl)-N-(3-(3-ethyltriazolo))acetamide | Serine Protease | 0.197 ± 0.00 |
These findings suggest that the incorporation of electron-withdrawing groups enhances inhibitory potency against serine proteases .
Study on Antithrombotic Activity
A patent study reported that triazolo[4,5-d]pyrimidines exhibit antithrombotic properties by inhibiting platelet aggregation. The compound's mechanism involves interference with platelet adhesion and aggregation pathways, which are critical in preventing thrombotic events such as myocardial infarction .
Antiviral Potential
Research has indicated that derivatives of this compound may possess antiviral activity against viruses such as Chikungunya virus (CHIKV). The most potent derivative demonstrated an EC50 value of 38 µM with minimal cytotoxicity (CC50 > 300 µg/ml), suggesting a favorable therapeutic window for further development .
Q & A
Q. What are the standard synthetic routes for 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by thioether linkage and acetamide coupling. Key steps include cyclization of precursors (e.g., 3-ethyltriazolopyrimidine derivatives) and nucleophilic substitution with thioacetamide intermediates. Reaction optimization involves controlled temperatures (e.g., 60–80°C), inert atmospheres, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance yield and purity . Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate quality.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., thioether C-S stretches at ~600–700 cm⁻¹). X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What in vitro assays are used to evaluate its biological activity, and how are results interpreted?
Common assays include:
- Enzyme inhibition studies : IC₅₀ determination against kinases or proteases using fluorogenic substrates.
- Cell viability assays : MTT or CellTiter-Glo® for cytotoxicity profiling (e.g., IC₅₀ values in cancer cell lines).
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions. Results are benchmarked against positive controls (e.g., staurosporine for kinase inhibition) and analyzed statistically (e.g., ANOVA for dose-response curves) .
Q. How are solubility and stability profiles determined in preclinical studies?
- Solubility : Measured in PBS, DMSO, or simulated biological fluids (e.g., FaSSIF/FeSSIF) using shake-flask or HPLC-UV methods.
- Stability : Assessed via accelerated degradation studies under varying pH (1–10), temperatures (4–40°C), and light exposure. LC-MS identifies degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?
SAR analysis compares substituent effects on activity. For example:
- Replacing the ethyl group (3-position) with bulkier substituents (e.g., benzyl) may enhance kinase inhibition but reduce solubility .
- Thioether-to-sulfone oxidation (using H₂O₂) alters electron density, impacting target binding. Computational docking (e.g., AutoDock) validates steric/electronic compatibility with active sites .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:
- Prodrug design : Masking polar groups (e.g., acetylating the acetamide) to improve membrane permeability.
- Pharmacokinetic (PK) optimization : Microsomal stability assays (e.g., liver microsomes + NADPH) identify metabolic hotspots for structural modification .
Q. How are off-target effects systematically evaluated, and what methods mitigate toxicity?
- Off-target profiling : Broad-panel kinase screening or thermal shift assays identify unintended interactions.
- Toxicity mitigation : Selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) guide dose adjustments. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration to avoid CNS toxicity .
Q. What computational methods predict binding modes and guide lead optimization?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, simulating the triazolopyrimidine core’s π-π stacking with kinase ATP-binding pockets identifies residues critical for affinity. QSAR models prioritize analogs with predicted logP <3 for solubility .
Q. How are scale-up challenges addressed during process chemistry development?
Key challenges include:
- Purification : Transitioning from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling.
- Yield optimization : DoE (design of experiments) identifies critical parameters (e.g., stoichiometry, catalyst loading).
- Byproduct control : In situ IR monitors reaction progress to minimize side reactions .
Q. What interdisciplinary approaches validate novel mechanisms of action (MoA)?
- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) reveal pathway modulation post-treatment.
- Cryo-EM or X-ray crystallography : Resolve ligand-target complexes at atomic resolution.
- Animal models : Orthotopic xenografts with bioluminescent imaging track tumor regression and metastasis inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
